Futibatinib (TAS-120) is a small molecule designed for scientific research examining its potential to inhibit the activity of fibroblast growth factor receptors (FGFRs) 1-4. [] It is classified as a kinase inhibitor and stands out due to its irreversible binding mechanism, a characteristic that differentiates it from other FGFR inhibitors. [] This unique attribute allows futibatinib to demonstrate strong preclinical activity against acquired resistance mutations commonly associated with other FGFR inhibitors. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for various cancers driven by FGFR aberrations, notably including intrahepatic cholangiocarcinoma. [, , , ]
The synthesis of futibatinib starts with a unique molecule that inhibits both mutant epidermal growth factor receptor and FGFR, known as compound 1. [] Through a series of chemical modifications and optimization steps, researchers developed futibatinib (compound 5) as a potent and selective covalent inhibitor of FGFR1-4. [] The detailed synthetic route and reaction parameters are outlined in the paper describing its discovery. []
The acrylamide warhead in futibatinib plays a crucial role in its irreversible binding to FGFRs. [] It forms a covalent bond with the cysteine residue in the ATP pocket of the FGFR kinase domain through a Michael addition reaction. [, ] Furthermore, metabolic activation of futibatinib's acrylamide warhead can lead to the formation of a highly electrophilic epoxide intermediate. [] This epoxide can further react with nucleophilic centers on other cellular proteins, potentially leading to off-target covalent binding. []
Futibatinib exerts its inhibitory effect on FGFRs by covalently binding to the cysteine residue in the ATP binding pocket of the kinase domain. [, , ] This irreversible binding prevents ATP binding and subsequent phosphorylation of downstream signaling molecules, ultimately disrupting FGFR signaling pathways. [] This mechanism of action distinguishes futibatinib from reversible ATP-competitive inhibitors and may contribute to its efficacy against acquired resistance mutations. [, , , ]
Futibatinib is an orally available small molecule. [] Its physicochemical properties, including solubility, stability, and permeability, have been characterized to understand its pharmacokinetic behavior. [] Studies have shown that futibatinib is rapidly absorbed after oral administration, with a median time to peak plasma concentration of 1.0 hour. [] The mean elimination half-life in plasma was found to be 2.3 hours for futibatinib. [] Further details on its physicochemical properties can be found in the published research articles. [, , , ]
Futibatinib has demonstrated promising antitumor activity in preclinical studies and clinical trials, particularly in cancers driven by FGFR aberrations. [, , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6